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Cyclooctyl isothiocyanate

Cat. No.: B1587332
CAS No.: 33522-04-2
M. Wt: 169.29 g/mol
InChI Key: MHPKAOOPCYGVPY-UHFFFAOYSA-N
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Description

Overview of Isothiocyanates as Biologically Active Organosulfur Compounds

Isothiocyanates (ITCs) are a group of naturally occurring organosulfur compounds recognized for their significant biological activities. frontiersin.orgrjpharmacognosy.ir Structurally defined by the R–N=C=S functional group, these molecules are typically derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing precursors found abundantly in cruciferous vegetables like broccoli, cabbage, and watercress. rjpharmacognosy.irnih.govoregonstate.edu This conversion is catalyzed by the myrosinase enzyme, which is released when the plant cells are damaged, such as through chewing. foodandnutritionjournal.orgfrontiersin.org The resulting isothiocyanates are largely responsible for the characteristic pungent flavor of these vegetables. foodandnutritionjournal.org

The scientific interest in isothiocyanates is due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. rjpharmacognosy.irfoodandnutritionjournal.orgamerigoscientific.comrsc.org The biological activity of ITCs is rooted in their chemical reactivity. foodandnutritionjournal.org The electrophilic carbon atom in the isothiocyanate group can react with nucleophilic groups on important biomolecules like proteins and glutathione (B108866). nih.gov This reactivity allows ITCs to modulate various cellular pathways, such as inducing phase II detoxification enzymes and influencing transcription factors like Nrf2, which are crucial for cellular protection against oxidative stress and carcinogens. nih.govoregonstate.edufrontiersin.orgamerigoscientific.com Research has demonstrated that ITCs can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). frontiersin.orgnih.gov Their broad-spectrum antimicrobial properties have also been documented against various bacteria and fungi. foodandnutritionjournal.orgamerigoscientific.com

Table 1: General Biological Activities of Isothiocyanates

Biological Activity Description Key Mechanisms Relevant References
Anticancer Inhibition of cancer cell growth and proliferation. Induction of apoptosis, modulation of detoxification enzymes, inhibition of histone deacetylases (HDACs). nih.govfrontiersin.orgnih.gov
Anti-inflammatory Reduction of inflammatory responses. Modulation of signaling pathways like NF-κB. nih.govfoodandnutritionjournal.orgnih.gov
Antioxidant Protection of cells from oxidative damage. Activation of the Nrf2 pathway, leading to increased expression of antioxidant enzymes. oregonstate.eduamerigoscientific.com
Antimicrobial Inhibition of the growth of pathogenic microorganisms. Disruption of bacterial cell membranes and inhibition of essential enzymes. foodandnutritionjournal.orgamerigoscientific.com

| Neuroprotective | Protection of nerve cells from damage. | Combating oxidative stress and inflammation in the nervous system. | foodandnutritionjournal.orgmdpi.com |

Significance of Cyclooctyl Isothiocyanate in Contemporary Chemical and Biological Research

This compound is a specific aliphatic isothiocyanate that serves as a valuable tool in chemical and biological research. While not as extensively studied as naturally derived ITCs like sulforaphane (B1684495), its defined structure allows for precise investigations into the mechanisms of isothiocyanate activity and metabolism.

The compound is primarily used as a research chemical to explore the fundamental biological processes involving isothiocyanates. scbt.com A notable study investigating the kinetic properties of glutathione S-transferases (GSTs), key enzymes in the detoxification of ITCs, utilized a panel of 14 different isothiocyanates, including this compound. rjpharmacognosy.ir The research found that specific GST isoforms were the main contributors to the metabolism of these compounds, providing crucial insights into the metabolic fate of this class of molecules. rjpharmacognosy.ir Such studies are essential for understanding how the body processes both naturally occurring and synthetic ITCs.

Furthermore, this compound is recognized for its own potential biological activities, consistent with the broader isothiocyanate class. It has been identified as a potential nematicide, fungicide, and bactericide, indicating its utility in agrochemical and antimicrobial research. Its synthesis is well-documented, often proceeding from primary amines, which allows for its preparation for various research applications. rsc.orgmdpi.com As a synthetic intermediate and a research probe, this compound contributes to the foundational understanding of how the structure of isothiocyanates relates to their biological function and metabolism.

Table 2: Chemical Properties of this compound

Property Value Reference
CAS Number 33522-04-2 scbt.comsigmaaldrich.comfluorochem.co.uk
Molecular Formula C9H15NS scbt.com
Molecular Weight 169.29 g/mol scbt.com
IUPAC Name isothiocyanatocyclooctane sigmaaldrich.com

| Physical Form | Liquid | sigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NS B1587332 Cyclooctyl isothiocyanate CAS No. 33522-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isothiocyanatocyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPKAOOPCYGVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374117
Record name isothiocyanatocyclooctane
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Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33522-04-2
Record name Cyclooctyl isothiocyanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isothiocyanatocyclooctane
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Record name 33522-04-2
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Advanced Characterization Techniques for Cyclooctyl Isothiocyanate

Spectroscopic Methods for Molecular Elucidation and Interaction Analysis

Spectroscopy is the cornerstone of molecular characterization, providing detailed information on electronic structure, vibrational modes, and the atomic environment within a molecule.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The isothiocyanate (-N=C=S) group has a very strong and characteristic absorption band.

Detailed Research Findings: The key feature in the IR spectrum of an isothiocyanate is the asymmetric stretching vibration of the -N=C=S group, which appears as a strong, broad band typically in the range of 2050-2150 cm⁻¹. researchgate.net This absorption is highly indicative of the isothiocyanate functionality. The spectrum also displays characteristic C-H stretching vibrations for the cyclooctyl ring's methylene (B1212753) (-CH₂) groups just below 3000 cm⁻¹. Other significant bands include the C-H bending (scissoring) vibrations around 1450 cm⁻¹ and the C-S stretching vibration, which is typically weaker and appears at lower wavenumbers. researchgate.net While a specific spectrum for cyclooctyl isothiocyanate is not readily available in the reviewed literature, the data for analogous cycloalkyl isothiocyanates, such as cyclohexyl isothiocyanate, provide a reliable reference for the expected peak positions. nih.gov For instance, the FTIR spectrum of cyclohexyl isothiocyanate shows a prominent peak for the -N=C=S stretch. nih.gov Variable temperature studies on other isothiocyanates have also been used to analyze conformational changes, a technique applicable to the flexible cyclooctyl ring. nih.gov

Table 1: Representative IR Absorption Bands for Cycloalkyl Isothiocyanates

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Asymmetric -N=C=S Stretch2050 - 2150Strong, Broad
C-H Stretch (Aliphatic)2850 - 2950Strong
C-H Bend (Scissoring)~1450Medium
C-S Stretch600 - 1000Weak to Medium

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq Near-Infrared (NIR) spectroscopy measures overtones and combination bands of fundamental molecular vibrations and is often used for quantitative analysis of bulk material. nih.gov

Detailed Research Findings: Aliphatic isothiocyanates like this compound typically exhibit weak UV absorption maxima. researchgate.net The primary electronic transition is of the n → π* type, involving the non-bonding electrons on the sulfur and nitrogen atoms and the π-orbitals of the C=S and C=N bonds. Studies on similar compounds, such as allyl isothiocyanate, show a characteristic absorption peak around 240-250 nm. researchgate.net The molar absorptivity for this transition is generally low. researchgate.net The position and intensity of the absorption can be influenced by the solvent environment. UV-Vis spectroscopy is also used analytically to quantify isothiocyanates after a cyclocondensation reaction with dithiols, which forms a product with strong absorption at a higher wavelength (e.g., 365 nm). nih.govmdpi.com

NIR spectroscopy is less commonly used for the structural elucidation of simple molecules like this compound but has found applications in the analysis of materials containing this functional group. For example, a study demonstrated that a chitosan derivative incorporating an isothiocyanate group could be used to create a film with significant near-infrared absorption capabilities between 800 and 2200 nm. mdpi.com This suggests that this compound could be incorporated into polymers or other materials to confer specific NIR-absorbing properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Detailed Research Findings: ¹H NMR: The ¹H NMR spectrum of this compound is expected to show a complex set of overlapping multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm, corresponding to the methylene protons of the cyclooctyl ring. A distinct signal, likely a multiplet shifted further downfield (estimated around 3.5 ppm), would correspond to the single proton on the carbon atom directly attached to the isothiocyanate group (-CH-NCS). This downfield shift is due to the deshielding effect of the electronegative nitrogen atom.

¹³C NMR: The ¹³C NMR spectrum would display signals for the carbon atoms of the cyclooctyl ring. The carbon atom bonded to the isothiocyanate group (-CH-NCS) would be the most downfield of the ring carbons. A particularly noteworthy feature in the ¹³C NMR spectra of isothiocyanates is the signal for the carbon atom of the -N=C=S group. This carbon often appears as a very broad, low-intensity signal, or may not be observed at all. nih.govglaserchemgroup.com This "near-silence" is attributed to the structural flexibility and variable N-hybridization in the -NCS group, which leads to extreme signal broadening. nih.govglaserchemgroup.com Data from the closely related cyclohexyl isothiocyanate show ¹³C signals for the ring carbons and the isothiocyanate carbon. chemicalbook.com

Table 2: Predicted NMR Chemical Shifts (δ) for this compound based on Cyclohexyl Isothiocyanate Data

NucleusAtomPredicted Chemical Shift (ppm)Multiplicity
¹H-CH-NCS~3.5Multiplet
¹HRing -CH₂-1.0 - 2.0Multiplets
¹³C-N=C =S130 - 135 (often very broad)Singlet
¹³C-C H-NCS~60Singlet
¹³CRing -C H₂-25 - 35Singlets

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Detailed Research Findings: The nominal molecular weight of this compound (C₉H₁₅NS) is 169.29 g/mol . In electron ionization (EI) mass spectrometry, alkyl isothiocyanates exhibit characteristic fragmentation patterns. actachemscand.org A common fragment ion observed for many alkyl isothiocyanates is [CH₂NCS]⁺ at m/z 72. actachemscand.org Another typical fragmentation pathway involves the loss of a sulfhydryl radical (•SH), resulting in an [M-33]⁺ peak. actachemscand.org The fragmentation of the cyclooctyl ring would also produce a series of hydrocarbon fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. For example, HRMS could distinguish C₉H₁₅NS from other potential compounds with the same nominal mass. youtube.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique typically used for large, non-volatile molecules. While not standard for a small, volatile molecule like this compound, it could be employed if the compound were derivatized or part of a larger, non-volatile assembly.

Table 3: Expected Mass Spectrometric Data for this compound (C₉H₁₅NS)

ParameterExpected ValueSignificance
Nominal Mass169Molecular weight
Exact Mass (HRMS)169.0925Confirms elemental formula C₉H₁₅NS
Key Fragment (m/z)[M-SH]⁺ = 136Loss of sulfhydryl radical
Key Fragment (m/z)[CH₂NCS]⁺ = 72Characteristic isothiocyanate fragment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a technique exclusively used for the analysis of chiral molecules.

Detailed Research Findings: this compound, in its parent form, is an achiral molecule and therefore will not produce a signal in a natural CD spectrum. However, CD spectroscopy is a highly valuable technique for determining the absolute configuration of chiral isothiocyanates. Research has shown that isothiocyanate derivatives of L- and D-amino acids exhibit distinct positive or negative Cotton effects in their CD spectra, which can be used to confirm their stereochemistry without racemization. mdpi.com Therefore, if this compound were used as a derivatizing agent for a chiral molecule (such as an amine or alcohol), CD spectroscopy could be a powerful tool for analyzing the stereochemistry of the resulting product.

Magnetic Circular Dichroism (MCD) is a related technique that measures CD induced by a strong magnetic field. Unlike natural CD, MCD can be observed for all molecules, including achiral ones. It can provide information about both ground and excited electronic states, but its application for routine characterization of molecules like this compound is not common.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

Detailed Research Findings: this compound is a diamagnetic molecule with all its electrons paired in its ground state. Consequently, it is "EPR silent" and cannot be directly studied by this technique. The utility of EPR in the context of this compound would arise only if it were involved in a process that generates a paramagnetic species. For example, EPR could be used to:

Study free radical intermediates formed during a reaction involving this compound.

Investigate the interaction of this compound with a paramagnetic metal center in a coordination complex.

Detect spin-labeled derivatives of this compound, where a stable radical (like a nitroxide) has been chemically attached to the molecule to act as a reporter.

No literature was found detailing the application of EPR to this compound, as its chemical nature does not typically lend itself to this specific analytical method.

Quantum chemical calculations are fundamental to predicting the intrinsic properties of this compound from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for a broad range of applications. For this compound, DFT calculations can:

Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure, including bond lengths, bond angles, and dihedral angles of the cyclooctyl ring and the isothiocyanate group.

Predict Spectroscopic Properties: Calculate vibrational frequencies to predict the molecule's Infrared (IR) and Raman spectra. This allows for direct comparison with experimental data and aids in the assignment of spectral bands, such as the characteristic N=C=S stretching vibration.

Determine Electronic Properties: Compute molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties are crucial for understanding the molecule's reactivity, particularly the electrophilic nature of the central carbon atom in the –N=C=S group, which is the primary site for reaction with nucleophiles.

Calculate Reactivity Descriptors: Predict thermodynamic parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA), which are used to assess antioxidant potential and general reactivity.

Coupled Cluster (CCSD(T)) theory, specifically with single, double, and perturbative triple excitations, is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. Although more computationally expensive than DFT, CCSD(T) is used to obtain benchmark-quality data for smaller molecules or to refine energies for critical reaction steps. For this compound, CCSD(T) calculations can provide highly accurate predictions of:

Reaction Energetics: Calculating the activation energies and reaction enthalpies for its reactions with biological nucleophiles like cysteine or glutathione (B108866).

Thermochemical Properties: Obtaining precise heats of formation and atomization energies.

Benchmarking DFT results: CCSD(T) results can be used to validate the accuracy of a chosen DFT functional for studying isothiocyanates.

Table 3: Properties of this compound Predictable by Quantum Chemical Methods

Property Description DFT Application CCSD(T) Application
Structural 3D coordinates, bond lengths/angles Geometry Optimization High-accuracy geometry for small fragments
Vibrational IR/Raman frequencies and intensities Spectrum Prediction Benchmark frequency calculations
Electronic HOMO/LUMO energies, dipole moment Reactivity Analysis High-accuracy electronic properties
Thermochemical Enthalpy of formation, reaction energies Good estimates "Gold standard" benchmark values
Reactivity Ionization Potential, Electron Affinity Calculation of reactivity descriptors High-accuracy energy differences

High-throughput computational screening leverages computational power to rapidly evaluate large virtual libraries of molecules for desired properties, guiding the design of new candidates with improved efficacy or other characteristics. Starting with a lead compound like this compound, a virtual library can be generated by systematically modifying its structure—for example, by changing the ring size, adding substituents to the cyclooctyl ring, or altering the linker to the isothiocyanate group.

The screening process typically involves a tiered approach:

Descriptor Calculation: For each molecule in the library, a set of molecular descriptors is calculated. These can range from simple properties like molecular weight and logP to more complex quantum-chemically derived descriptors like HOMO/LUMO energies or electrostatic potential, which are often calculated using efficient DFT methods.

Filtering and QSAR Modeling: The library is first filtered based on simple criteria (e.g., drug-likeness rules). Then, Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with a specific activity (e.g., binding affinity to a target protein), are used to score and rank the candidate molecules.

Focused Analysis: The most promising candidates identified from the screening are then subjected to more rigorous and computationally expensive analyses, such as molecular docking and molecular dynamics simulations, to validate their potential.

This approach allows for the efficient exploration of the chemical space around this compound to identify derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles without the immediate need for costly and time-consuming chemical synthesis.

Understanding the biological effects of this compound often requires identifying its protein targets and characterizing the interactions at an atomic level. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for this purpose.

Molecular Docking is a method used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a protein). The process involves:

Defining a binding site on the target protein, typically a catalytic or allosteric pocket.

Sampling a large number of possible conformations and orientations of the ligand within this site.

Using a scoring function to estimate the binding affinity for each pose and rank them.

Docking can quickly screen potential protein targets for this compound and provide an initial hypothesis of its binding mode. The results highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, complementing the static picture from docking. An MD simulation starts with a given configuration, such as the best-ranked pose from a docking study, and simulates the movement of every atom in the system over time by solving Newton's equations of motion. For a this compound-protein complex, an MD simulation can:

Assess the stability of the docked binding pose over a period of nanoseconds to microseconds.

Reveal conformational changes in both the ligand and the protein upon binding.

Characterize the role of water molecules in mediating ligand-protein interactions.

Identify allosteric effects or pathways of communication between the binding site and other parts of the protein.

Table 4: Information Gained from Docking and MD Simulations

Technique Primary Output Key Insights for this compound Research
Molecular Docking Ranked binding poses and scores Prediction of binding mode; Identification of key interacting residues; Hypothesis generation for protein targets.
Molecular Dynamics Atomic trajectory over time Assessment of binding pose stability; Characterization of conformational changes; Analysis of dynamic interaction networks (H-bonds, water bridges).

While docking scores provide a rapid estimate of binding affinity, more accurate predictions can be obtained through binding free energy calculations, which are typically based on MD simulations and grounded in statistical mechanics. These methods are computationally intensive but offer a more quantitative assessment of ligand-protein interactions.

Common approaches include:

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA): This endpoint method calculates the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. It is often used to rescore and refine rankings from docking or MD simulations.

Alchemical Free Energy Methods: Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are among the most rigorous methods available. They involve creating a non-physical, or "alchemical," pathway that computationally transforms the ligand into nothing (for absolute binding free energy) or into a different ligand (for relative binding free energy) both in solution and when bound to the protein. The difference in the free energy of these two transformations yields the binding free energy.

These calculations are crucial for lead optimization, allowing for the accurate prediction of how modifications to the this compound structure would affect its binding affinity to a specific protein target, thereby guiding the design of more potent molecules.

Computational Chemistry Approaches in this compound Research

Computational Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis

In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile is crucial to mitigate the risk of late-stage failures. Computational, or in silico, Absorption, Distribution, Metabolism, and Excretion (ADME) studies serve as an efficient, cost-effective preliminary screening tool. mdpi.com These predictive models utilize the chemical structure of a molecule to forecast its behavior within a biological system. For this compound, a comprehensive ADME analysis can provide valuable insights into its potential as a therapeutic agent.

The predictive models for ADME properties are built upon large datasets of experimentally determined values. Various physicochemical descriptors, such as lipophilicity (LogP), aqueous solubility (LogS), molecular weight, and polar surface area, are key determinants in these predictions. cambridgemedchemconsulting.com For instance, the lipophilicity of a compound, often expressed as the logarithm of the partition coefficient between octanol and water (LogP), is a critical factor influencing its absorption and distribution. A predicted XlogP value for this compound is approximately 4.5, suggesting a significant degree of lipophilicity. uni.lu

Below is an interactive table summarizing the predicted ADME properties for this compound, based on computational models and data from structurally analogous compounds.

Table 1: Predicted ADME Properties of this compound

Parameter Predicted Value/Classification Significance
Molecular Weight ( g/mol ) 169.29 Adheres to Lipinski's Rule (<500), favoring good absorption and distribution.
XlogP 4.5 Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. uni.lu
Hydrogen Bond Donors 0 Adheres to Lipinski's Rule (<5), contributing to good oral bioavailability.
Hydrogen Bond Acceptors 2 (N and S atoms) Adheres to Lipinski's Rule (<10), favorable for membrane transport.
Polar Surface Area (Ų) 44.1 A moderate value suggesting a balance between membrane permeability and aqueous solubility.
Aqueous Solubility (LogS) Low The high lipophilicity suggests limited solubility in water.
GI Absorption High Predicted to be well-absorbed from the gastrointestinal tract due to its lipophilicity and adherence to Lipinski's rules.
BBB Penetration Likely The compound's lipophilicity and molecular size may allow it to cross the blood-brain barrier.
CYP2D6 Inhibitor Unlikely Predicted to have a low probability of inhibiting this key metabolic enzyme.

| Lipinski's Rule of Five | No violations | The compound meets the criteria for "drug-likeness," suggesting a higher probability of oral bioavailability. |

Chromatographic Methods for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of chemical compounds. In the context of this compound, which may exist as various isomers (e.g., positional or stereoisomers), HPLC provides the necessary resolution to isolate and analyze these closely related structures. The choice of the stationary phase, mobile phase composition, and detector is critical for achieving successful separation of isomers.

For the separation of non-chiral isomers, such as positional isomers where the isothiocyanate group is attached to different carbon atoms of the cyclooctyl ring, reversed-phase HPLC is a commonly employed technique. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

In cases where this compound or its derivatives possess chirality, leading to the existence of enantiomers or diastereomers, chiral HPLC is the method of choice. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. These CSPs often incorporate a chiral selector, such as a polysaccharide derivative, which creates a chiral environment enabling the differential interaction.

The following table presents a hypothetical HPLC method for the analytical separation of this compound isomers. The conditions provided are representative and would require optimization for a specific mixture of isomers.

Table 2: Representative HPLC Conditions for the Analysis of this compound Isomers

Parameter Condition
Instrumentation High-Performance Liquid Chromatography system with UV detector
Column Chiral Stationary Phase (e.g., polysaccharide-based) for enantiomers; C18 (250 mm x 4.6 mm, 5 µm) for diastereomers/positional isomers
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) for chiral separation; Gradient of Acetonitrile and Water for reversed-phase
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

Pharmacokinetic and Pharmacodynamic Considerations for Isothiocyanates General, Relevant to Cyclooctyl Isothiocyanate

Metabolic Pathways and Metabolite Identification

Once absorbed, isothiocyanates are primarily metabolized through the mercapturic acid pathway. nih.govoregonstate.eduaacrjournals.org This pathway is a major route for the detoxification and elimination of electrophilic compounds. The process begins with the conjugation of the isothiocyanate to glutathione (B108866), a critical step that facilitates its eventual excretion from the body. oregonstate.eduaacrjournals.org

The initial and pivotal step in isothiocyanate metabolism is its conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). nih.gov This reaction, which can occur non-enzymatically but is significantly accelerated by enzymes, involves the attack of the thiol group of GSH on the electrophilic central carbon of the isothiocyanate group (-N=C=S). oup.comtandfonline.com The product of this conjugation is a dithiocarbamate (B8719985). oup.comnih.gov This initial conjugation is crucial as it marks the isothiocyanate for elimination and is considered the first step in the mercapturic acid pathway. oregonstate.edu The formation of these conjugates can lead to a significant reduction in cellular GSH levels. nih.gov

Following the initial conjugation with glutathione, the resulting dithiocarbamate undergoes a series of enzymatic modifications. aacrjournals.org The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione moiety, leading to the formation of cysteinylglycine (B43971) and subsequently cysteine conjugates. nih.govaacrjournals.org The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate to form an N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid. aacrjournals.org These NAC conjugates are more water-soluble, facilitating their efficient elimination from the body, primarily through urine. oregonstate.eduaacrjournals.org

The conjugation of isothiocyanates with GSH is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). oregonstate.edunih.gov Various GST isoforms exhibit different efficiencies in catalyzing this reaction. Studies have shown that for several common isothiocyanates, GSTM1-1 and GSTP1-1 are generally the most efficient catalysts, while GSTA1-1 is less efficient. nih.gov The presence and activity of these GST isoforms play a significant role in the metabolic disposition and rate of excretion of isothiocyanates. nih.govjohnshopkins.edu

GST IsoformCatalytic Efficiency with Isothiocyanates
GSTM1-1 High
GSTP1-1 High
GSTA1-1 Moderate
GSTM2-2 Low

This table summarizes the general catalytic efficiency of common GST isoforms towards isothiocyanates based on available research. nih.govjohnshopkins.edu

Bioavailability and Influencing Factors

The bioavailability of isothiocyanates is not straightforward and depends heavily on the conditions under which their precursor compounds, glucosinolates, are consumed and processed.

Isothiocyanates are formed from the enzymatic hydrolysis of glucosinolates, which are precursor compounds found in cruciferous vegetables. nih.govoregonstate.edu This conversion is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells. nih.gov When the plant tissue is damaged, such as by chopping or chewing, myrosinase comes into contact with glucosinolates, initiating the hydrolysis that releases isothiocyanates.

Food processing and cooking methods have a profound impact on myrosinase activity and, consequently, on isothiocyanate formation and bioavailability. dntb.gov.uanih.gov Thermal processing can denature and inactivate myrosinase. greenmedinfo.com Studies on cabbage and broccoli have shown that steaming and microwaving can lead to a significant loss of myrosinase activity, with microwaving being particularly detrimental. greenmedinfo.comnih.gov Stir-frying, which often involves lower core temperatures, may preserve more myrosinase activity compared to boiling, steaming, or microwaving. nih.gov Steaming, however, has been noted to be effective at retaining the precursor glucosinolates, which can then be converted to isothiocyanates by gut microflora, although this conversion is less efficient than that by the plant's native myrosinase. nih.govnih.gov

Cooking MethodEffect on Myrosinase ActivityEffect on GlucosinolatesIsothiocyanate Formation
Raw 100% ActiveIntactHigh (upon chewing)
Stir-frying Up to 65% residual activityUp to 70% lossModerate
Steaming Over 90% lossHigh retention (up to 97%)Low (relies on gut flora)
Microwaving Over 90% lossSlight reductionLow (relies on gut flora)

This table provides a comparative overview of the effects of different cooking methods on components essential for isothiocyanate bioavailability, based on studies of Brassica vegetables. dntb.gov.uagreenmedinfo.comnih.gov

The outcome of glucosinolate hydrolysis is not always the formation of isothiocyanates. The presence of other proteins, known as specifier proteins, can alter the chemical rearrangement of the unstable aglycone intermediate formed after myrosinase action. dpi.qld.gov.aunih.gov One such crucial protein is the epithiospecifier protein (ESP). researchgate.netnih.gov In the presence of ESP, the hydrolysis of certain glucosinolates (specifically those with a terminal double bond in their side chain) is directed away from isothiocyanate production and towards the formation of epithionitriles. dpi.qld.gov.auuq.edu.au ESP can also promote the formation of simple nitriles from other glucosinolates at the expense of isothiocyanates. researchgate.netnih.gov Therefore, the presence and activity of ESP in a plant can significantly reduce the yield of isothiocyanates, thereby impacting their potential bioavailability. dpi.qld.gov.auresearchgate.net

Tissue Distribution and Accumulation Profiles

The in vivo distribution and accumulation of isothiocyanates (ITCs) are critical determinants of their biological activity at specific target sites. Following absorption, ITCs and their metabolites are distributed throughout the body, with accumulation patterns varying based on the specific ITC, the tissue type, and the blood supply to the organ.

General findings from studies on various ITCs indicate that they are widely distributed to numerous tissues. For instance, metabolites of allyl-isothiocyanate (AITC) have been detected in most organs and tissues after oral administration in rats. nih.gov The distribution appears to be largely influenced by the blood perfusion rate of the organs, with higher concentrations of AITC metabolites found in well-perfused tissues such as the liver, kidneys, and heart. plos.org This suggests that tissues with a rich blood supply are more likely to be exposed to higher levels of circulating ITCs and their metabolic products. plos.org

Similarly, studies with sulforaphane (B1684495), another well-researched ITC, have shown that its metabolites are distributed to a wide range of tissues, including the skin, liver, kidney, bladder, and lung in mice. nih.govbohrium.com This widespread distribution supports the potential for systemic effects of ITCs. nih.govbohrium.com Research has also pointed to the small intestine, prostate, and kidney as sites of high sulforaphane concentration. nih.gov

The chemical properties of the specific ITC, such as its lipophilicity, can also influence its tissue distribution. While most ITCs can be taken up by cells via passive diffusion, their ability to traverse cellular membranes and accumulate within tissues can be affected by their structure. nih.gov The intracellular concentrations of ITCs can reach significantly higher levels, sometimes 100 to 200 times greater than extracellular concentrations, which is a key factor in their bioactivity. nih.gov

Below is a data table summarizing the observed tissue distribution of various isothiocyanate metabolites from preclinical studies.

Table 1: Tissue Distribution of Isothiocyanate Metabolites in Animal Models

Isothiocyanate Animal Model Tissues with Notable Accumulation Key Findings Reference
Allyl-isothiocyanate (AITC) Rats Liver, Kidneys, Heart Distribution is primarily dependent on blood flow and perfusion rate of the organ. plos.org nih.govplos.org

Interaction with Drug Transporters (e.g., ATP-Binding Cassette (ABC) Transporters like P-glycoprotein, MRP1, MRP2, BCRP)

Isothiocyanates have been shown to interact with ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that play a crucial role in the absorption, distribution, and elimination of a wide variety of compounds, including drugs and xenobiotics. nih.gov These transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated protein 1 and 2 (MRP1, MRP2), and breast cancer resistance protein (BCRP), function as efflux pumps, actively transporting substrates out of cells. nih.govnih.gov

The interaction of ITCs with ABC transporters is multifaceted; they can act as both substrates and inhibitors of these transporters. nih.gov As substrates, ITCs and their glutathione (GSH) conjugates can be actively transported out of cells, which can influence their intracellular concentration and, consequently, their biological activity. nih.gov For example, ITC-GSH conjugates are known to be exported by MRPs. nih.gov

More significantly, ITCs can inhibit the function of ABC transporters. nih.gov This inhibition can have important implications for drug-drug and diet-drug interactions. By inhibiting the efflux activity of transporters like P-glycoprotein, MRP1, MRP2, and BCRP, ITCs can increase the intracellular concentration and alter the pharmacokinetics of co-administered drugs that are substrates of these transporters. nih.gov This could potentially lead to enhanced efficacy or increased toxicity of the affected drugs. nih.gov

The inhibition of ABC transporters by ITCs is also considered a potential anti-cancer mechanism. nih.gov Many cancer cells overexpress these transporters, which contributes to multidrug resistance by actively pumping chemotherapeutic agents out of the cell. eurekaselect.com By inhibiting these transporters, ITCs may help to overcome multidrug resistance and sensitize cancer cells to conventional chemotherapy. eurekaselect.com

The table below summarizes the interactions of various isothiocyanates with different ABC transporters.

Table 2: Interaction of Isothiocyanates with ABC Transporters

Isothiocyanate ABC Transporter Type of Interaction Potential Consequence Reference
General Isothiocyanates P-glycoprotein (P-gp), MRP1, MRP2, BCRP Inhibition and Substrate Altered pharmacokinetics of co-administered drugs, potential to overcome multidrug resistance in cancer. nih.gov nih.gov
Phenethyl isothiocyanate (PEITC) BCRP, MRP1, MRP2 Substrate Mediates membrane transport of PEITC. nih.gov nih.gov

Pharmacodynamic Responses and Target Engagement in vivo

The pharmacodynamic responses to isothiocyanates in vivo are diverse and reflect their interaction with multiple molecular targets. nih.govnih.gov These interactions can lead to the modulation of various cellular processes, ultimately contributing to their observed biological effects, including anti-cancer and chemopreventive activities. nih.govmdpi.com

A primary mechanism of action for ITCs is the induction of phase II detoxification enzymes. nih.govresearchgate.net This is often mediated through the activation of the Nrf2-Keap1 pathway. nih.gov In vivo studies with sulforaphane have demonstrated the upregulation of genes such as glutathione S-transferases and metallothioneins in the liver of rats following oral administration. nih.govresearchgate.net The induction of these protective enzymes enhances the body's ability to neutralize and eliminate carcinogens and other harmful electrophiles. oregonstate.edu

In the context of cancer, ITCs have been shown to engage with several targets to inhibit tumor growth and progression. nih.gov For example, benzyl (B1604629) isothiocyanate (BITC) has been observed to deplete Signal Transducer and Activator of Transcription 3 (Stat3) both in vitro and in vivo, a protein often overactive in cancer. nih.gov This depletion correlates with the induction of apoptosis in cancer cells. nih.gov Other in vivo studies have shown that ITCs can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, and suppress the migration and invasion of cancer cells. nih.govnih.gov

Furthermore, ITCs can modulate cell cycle progression and induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione. nih.gov The covalent binding of ITCs to cellular proteins, such as tubulin, is another important aspect of their target engagement. nih.gov This interaction can disrupt microtubule networks, leading to cell cycle arrest and apoptosis. nih.gov

The table below provides a summary of key pharmacodynamic responses and in vivo target engagement for different isothiocyanates.

Table 3: In vivo Pharmacodynamic Responses and Target Engagement of Isothiocyanates

Isothiocyanate In vivo Model Pharmacodynamic Response/Target Engagement Outcome Reference
Sulforaphane Rats Induction of phase II detoxifying enzymes (e.g., glutathione S-transferases, metallothioneins) in the liver. nih.govresearchgate.net Enhanced cellular defense mechanisms. nih.govresearchgate.net
Benzyl isothiocyanate (BITC) Animal models Depletion of Stat3. nih.gov Induction of apoptosis and inhibition of tumor growth. nih.govnih.gov nih.govnih.gov
Phenethyl isothiocyanate (PEITC) Animal models Inhibition of angiogenesis; cell cycle arrest at G2/M phase. nih.gov Prevention of tumor growth and metastasis. nih.gov

Applications of Cyclooctyl Isothiocyanate in Research and Development

Development of Novel Therapeutic Agents

While the broader class of isothiocyanates, particularly those derived from cruciferous vegetables, has been a subject of extensive research for therapeutic applications, specific studies on cyclooctyl isothiocyanate are nascent. The following sections outline the current state of research concerning its potential as a therapeutic agent.

Anticancer Drug Candidates with Enhanced Therapeutic Breadth

Currently, there is a lack of available scientific literature and research data specifically investigating the anticancer properties of this compound. Studies on other isothiocyanates have shown potential in inhibiting cancer cell growth and inducing apoptosis; however, these findings cannot be directly extrapolated to this compound without dedicated research. frontiersin.orgnih.govresearchgate.netfrontiersin.orgmdpi.com Future investigations are required to determine if this compound possesses any efficacy as an anticancer drug candidate and to understand its potential mechanisms of action.

Anti-inflammatory Therapeutics (e.g., Non-Steroidal Anti-inflammatory Drug (NSAID) Derivatives)

There is no specific research available on the anti-inflammatory properties of this compound or its derivatives in the context of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). The anti-inflammatory effects observed in other isothiocyanates, such as sulforaphane (B1684495), are well-documented and are often attributed to their ability to modulate inflammatory pathways. mdpi.comnih.gov However, the unique cyclic alkyl structure of this compound necessitates specific studies to ascertain its potential as an anti-inflammatory therapeutic.

Natural Antibiotic and Antimicrobial Agents

The potential of this compound as a natural antibiotic and antimicrobial agent has not been specifically investigated in the available scientific literature. While various other isothiocyanates have demonstrated antimicrobial activity against a range of pathogens, this property is highly structure-dependent. researchgate.netnih.govwindows.net Research is needed to evaluate the antimicrobial spectrum and efficacy of this compound to determine its potential for development into new antimicrobial treatments.

Agricultural and Environmental Applications

In the agricultural sector, isothiocyanates are recognized for their biological activity that can be harnessed for pest and weed control. The potential utility of this compound in this domain is an emerging area of interest.

Biofumigation Strategies and Control of Soil Pests

Biofumigation is an agricultural practice that involves the use of certain plants, particularly from the Brassicaceae family, which release isothiocyanates upon decomposition in the soil to suppress soil-borne pests and pathogens. nih.govsemanticscholar.orgcornell.edu While the general principle of biofumigation relies on the biocidal properties of isothiocyanates, there is currently no specific research detailing the use or effectiveness of this compound in biofumigation strategies for the control of soil pests.

Seed Germination Stimulation for Parasitic Weeds (e.g., Phelipanche spp.)

Significant research has been conducted on the role of isothiocyanates as germination stimulants for parasitic weeds of the genus Phelipanche, which can cause substantial damage to agricultural crops. nih.govresearchgate.netmdpi.com A key strategy for controlling these parasitic plants is to induce "suicidal germination" in the absence of a host plant, thereby reducing the seed bank in the soil.

A 2022 study by Mori et al. investigated the germination stimulant activity of a range of isothiocyanates on Phelipanche ramosa. nih.govresearchgate.netmdpi.com This research included the evaluation of commercially available isothiocyanates, one of which was this compound. The study found that the structure of the isothiocyanate plays a crucial role in its activity as a germination stimulant.

The research demonstrated that this compound is an effective germination stimulant for P. ramosa. At a concentration of 10⁻⁶ M, this compound induced a germination rate of approximately 80% in P. ramosa seeds. This high level of activity suggests its potential for use in agricultural applications to control Phelipanche infestations.

The findings from this study are summarized in the data table below, which illustrates the germination stimulation effect of this compound on Phelipanche ramosa.

CompoundConcentration (M)Phelipanche ramosa Germination Rate (%)
This compound10⁻⁶~80

Data sourced from Mori et al. (2022). nih.govresearchgate.netmdpi.com

This research highlights a promising agricultural application for this compound as a tool for managing parasitic weed populations.

Environmental Remediation Technologies

Extensive searches of scientific literature and patent databases did not yield specific research focused on the application of this compound in environmental remediation technologies. The following subsections reflect the current lack of available data for this particular compound in these specific applications.

Abatement of Toxic Metal Ions and Metal Nanoparticles from Aqueous Media

There is currently no specific research available in the public domain detailing the use of this compound for the abatement of toxic metal ions or metal nanoparticles from aqueous media. While the isothiocyanate functional group, in general, has been explored for its potential to bind with metals, studies specifically investigating this compound for this purpose have not been identified.

Adsorption of Organic Pollutants (e.g., Dyes)

Scientific literature does not currently contain studies specifically investigating the efficacy of this compound in the adsorption of organic pollutants, such as dyes, from aqueous solutions. Research on the adsorptive properties of this specific isothiocyanate compound is not publicly available.

Pathogen Elimination in Water and Soil

While various isothiocyanates, particularly those derived from plants like allyl isothiocyanate, have been studied for their antimicrobial and soil fumigant properties, there is a lack of specific research on the application and efficacy of this compound for pathogen elimination in water and soil.

Chemical Synthesis Intermediate and Platform for Versatile Transformationsgoogle.comrsc.org

This compound serves as a valuable intermediate in chemical synthesis, primarily owing to the versatile reactivity of the isothiocyanate functional group (-N=C=S). google.com This functional group provides a platform for a variety of chemical transformations, making it a useful building block in organic synthesis. rsc.org

The synthesis of this compound can be achieved through several well-established methods for preparing isothiocyanates. A common and widely applicable route involves the reaction of the corresponding primary amine, cyclooctylamine, with a thiocarbonylating agent. One of the most prevalent methods is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a desulfurylating agent.

A variety of reagents can be employed for the desulfurization step, offering flexibility in reaction conditions and substrate compatibility. These methods are generally applicable to the synthesis of a wide range of alkyl isothiocyanates, including this compound.

Table 1: General Synthetic Methods for the Preparation of Isothiocyanates

Starting MaterialReagentsKey Features
Primary Amine1. Carbon Disulfide (CS₂) and a base (e.g., triethylamine (B128534), sodium hydroxide) 2. Desulfurylating agent (e.g., tosyl chloride, ethyl chloroformate, cyanuric chloride)A two-step, one-pot procedure that is widely applicable and avoids the use of highly toxic reagents like thiophosgene (B130339).
Primary AmineThiophosgene (CSCl₂) and a baseA classic method, though the high toxicity of thiophosgene limits its use.
Primary AmineElemental Sulfur and a catalystA greener alternative that utilizes elemental sulfur for the thiocarbonylation step.

Once synthesized, the electrophilic carbon atom of the isothiocyanate group in this compound is susceptible to nucleophilic attack. This reactivity allows for the construction of a diverse array of molecules. For instance, reaction with primary or secondary amines yields substituted thioureas, while reaction with alcohols in the presence of a base can produce thiocarbamates.

Furthermore, this compound can participate in cycloaddition reactions, serving as a precursor for the synthesis of various heterocyclic compounds containing nitrogen and sulfur. The reactivity of the isothiocyanate group makes it a versatile handle for introducing the cyclooctyl moiety into more complex molecular architectures.

Future Directions and Emerging Research Perspectives on Cyclooctyl Isothiocyanate

Elucidation of Undiscovered Molecular Mechanisms of Action

A significant portion of the chemopreventive effects of isothiocyanates is associated with the inhibition of phase I carcinogen-activating enzymes, such as cytochrome P450s, and the potent induction of phase II detoxifying and cellular defensive enzymes. nih.gov This induction is largely mediated by the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. nih.gov Furthermore, ITCs are known to induce apoptosis and perturb the cell cycle in tumor cells. nih.gov

Future research on cyclooctyl isothiocyanate should aim to delineate its specific molecular targets and pathways. Key research questions include:

Does this compound modulate the Nrf2 pathway, and if so, what are the upstream signaling kinases involved (e.g., MAPK, PI3K, PKC)? nih.gov

What is the precise mechanism by which it may induce apoptosis? Does it involve the mitochondrial pathway, death receptor pathway, or endoplasmic reticulum stress? nih.gov

How does the cyclooctyl moiety influence the interaction of the isothiocyanate group with specific cellular targets compared to other alkyl or arylalkyl ITCs?

Advanced "omics" technologies, such as transcriptomics, proteomics, and metabolomics, will be instrumental in generating a comprehensive, unbiased view of the cellular response to this compound. This will aid in identifying novel mechanisms and biomarkers of its activity.

Illustrative Research Targets for this compound's Molecular Mechanisms

Potential Pathway Key Molecular Targets for Investigation Anticipated Cellular Outcome
Nrf2 Signaling Nrf2, Keap1, ARE-regulated genes (e.g., HO-1, NQO1) Enhanced cellular antioxidant defense
Apoptosis Caspase family, Bcl-2 family proteins, Cytochrome c Programmed cell death of aberrant cells
Cell Cycle Regulation Cyclins, Cyclin-dependent kinases (CDKs) Arrest of cell proliferation

Development of Targeted Delivery Systems for Enhanced Efficacy

A major challenge in the therapeutic application of ITCs is their low aqueous solubility, potential instability, and nonspecific distribution. researchgate.net Targeted delivery systems can overcome these limitations by encapsulating the active compound in nanocarriers, enhancing its bioavailability and directing it to specific tissues or cells.

For this compound, future research should explore the development of various nanoformulations, such as:

Liposomes: Vesicles that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and circulation time.

Polymeric Nanoparticles: Such as those made from polylactic-co-glycolic acid (PLGA), which can provide sustained release of the encapsulated compound. researchgate.net

Nanoemulsions: Which can enhance the solubility and absorption of hydrophobic compounds like this compound. nih.gov

Furthermore, these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on the surface of target cells, such as cancer cells. researchgate.netnih.gov This approach would increase the local concentration of this compound at the desired site of action, thereby enhancing its efficacy while minimizing potential systemic side effects. nih.gov

Potential Nanocarrier Systems for this compound Delivery

Nanocarrier Type Potential Advantages Key Parameters for Optimization
Liposomes Biocompatible, can carry various drug types Size, surface charge, lipid composition
Polymeric Nanoparticles Controlled and sustained release, protects drug from degradation Polymer type, particle size, drug loading efficiency

Advanced Computational Modeling for Predictive Biology and Chemistry

Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds and understanding their interactions with molecular targets. nih.gov

Future computational studies on this compound could focus on:

Pharmacophore Modeling: To identify the key chemical features of this compound that are essential for its biological activity. nih.govnih.gov This can guide the design of more potent derivatives.

Molecular Docking Simulations: To predict the binding modes of this compound with specific protein targets, such as enzymes or transcription factors. This can provide insights into its mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound within the binding site of a target protein, providing a more realistic representation of the molecular interactions. frontiersin.org

These in silico studies can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby saving time and resources.

Exploration of Synergistic Effects with Other Bioactive Compounds

Combination therapy, where two or more therapeutic agents are used together, is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.com Isothiocyanates have been shown to act synergistically with various anticancer drugs and other phytochemicals. mdpi.comnih.govmdpi.com

Future research should investigate the potential synergistic effects of this compound with:

Conventional Chemotherapeutic Agents: To potentially enhance their anticancer activity and reduce their side effects. mdpi.com

Other Phytochemicals: Combining this compound with other natural compounds, such as polyphenols or other ITCs, may lead to enhanced biological effects through complementary mechanisms of action. mdpi.com

Targeted Therapies: Exploring combinations with drugs that target specific molecular pathways in diseases like cancer.

In vitro cell culture studies followed by in vivo animal models will be necessary to identify effective combinations and to elucidate the molecular basis of the synergistic interactions.

Illustrative Examples of Potential Synergistic Combinations with this compound

Combination Agent Potential Therapeutic Area Hypothesized Mechanism of Synergy
Cisplatin (B142131) Cancer Enhanced apoptosis, overcoming drug resistance
Curcumin Inflammatory Diseases Complementary anti-inflammatory pathways

Sustainable Synthesis Routes and Green Chemistry Initiatives for this compound Production

The traditional synthesis of isothiocyanates often involves the use of toxic reagents like thiophosgene (B130339) or carbon disulfide. nih.govrsc.org Green chemistry principles aim to develop more environmentally friendly and sustainable chemical processes.

Future research in this area for this compound should focus on:

Use of Elemental Sulfur: Developing methods that utilize elemental sulfur as a less hazardous sulfur source. nih.gov

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste. rsc.org

Aqueous Reaction Media: Performing syntheses in water instead of organic solvents to minimize environmental impact. researchgate.net

Enzymatic Synthesis: Exploring the use of enzymes, such as myrosinase, for the biocatalytic production of this compound from a corresponding glucosinolate precursor. nih.gov

These green chemistry approaches will be crucial for the environmentally responsible and economically viable large-scale production of this compound for research and potential future applications.

Investigation of Novel Derivatives for Specific Biological Targets

The chemical structure of this compound can be modified to create novel derivatives with improved biological activity, selectivity, and pharmacokinetic properties. frontiersin.org The synthesis of various isothiocyanate analogs has been a successful strategy for developing compounds with enhanced therapeutic potential. arkat-usa.org

Future research on this compound derivatives could involve:

Modification of the Cyclooctyl Ring: Introducing different functional groups onto the cyclooctyl ring to modulate its lipophilicity, steric properties, and interactions with biological targets.

Synthesis of Hybrid Molecules: Combining the this compound moiety with other pharmacophores to create hybrid molecules with dual or synergistic activities.

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of derivatives to establish clear relationships between their chemical structure and biological activity. frontiersin.org

The design of these novel derivatives can be guided by the computational modeling studies described in section 7.3 to increase the probability of discovering compounds with superior therapeutic profiles.

Q & A

Q. What are the optimal synthetic routes for producing high-purity cyclooctyl isothiocyanate, and how are critical parameters (e.g., solvent choice, temperature) validated?

this compound is synthesized via cyclooctylamine reacting with thiophosgene or via isomerization of cyclooctyl thiocyanate. Key parameters include solvent polarity (e.g., sulfolane vs. acetonitrile) and temperature (130–150°C), which influence reaction rates and product purity. Characterization via NMR and HPLC ensures purity, while kinetic studies (e.g., half-life measurements) validate reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are potential impurities identified?

Fourier-transform infrared (FTIR) spectroscopy confirms the isothiocyanate group (-NCS) via absorption bands near 2050–2150 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) and reverse-phase HPLC with UV detection are used for purity assessment. Impurities such as unreacted cyclooctylamine or thiocyanate byproducts are identified using retention time alignment and spiking experiments .

Q. How does solvent polarity influence the isomerization kinetics of cyclooctyl thiocyanate to this compound?

Isomerization rates are solvent-dependent: in sulfolane (high polarity), the rate at 150°C is 3.0 × 10⁻⁶ sec⁻¹ (t₁/₂ = 6.5 hr), while in acetonitrile (moderate polarity) at 130°C, the rate is 3.6 × 10⁻⁶ sec⁻¹ (t₁/₂ = 54 hr). Polar solvents stabilize the transition state, accelerating the reaction. Kinetic studies should compare Arrhenius plots across solvents to validate these trends .

Advanced Research Questions

Q. How can contradictory data on isomerization rates of cyclooctyl thiocyanate in different solvents be resolved?

Discrepancies may arise from variations in solvent purity, temperature calibration, or catalytic impurities. A systematic approach includes:

  • Replicating experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Applying multivariate analysis to isolate solvent effects from thermal degradation.
  • Cross-validating results with computational models (e.g., density functional theory for transition-state analysis) .

Q. What methodologies are recommended for assessing the acute and chronic toxicity of this compound in preclinical models?

Acute toxicity is evaluated via OECD Guideline 423, determining LD50 in rodents (e.g., doses up to 2000 mg/kg). Chronic toxicity requires 90-day repeated-dose studies, monitoring hematological, hepatic, and renal parameters. Histopathological analysis and metabolomic profiling identify target organs. Toxicity thresholds should be compared to structurally similar compounds (e.g., phenyl isothiocyanate) to infer structure-activity relationships .

Q. How can the PICOT framework be adapted to design studies on the biological activity of this compound?

Example PICOT question:

  • P opulation: Human colorectal cancer cell lines (e.g., HCT-116).
  • I ntervention: this compound at IC50 concentrations.
  • C omparison: Sulforaphane (a known isothiocyanate with anticancer activity).
  • O utcome: Apoptosis induction (measured via caspase-3 activation).
  • T ime: 48-hour exposure. This design ensures specificity, enabling direct comparison of efficacy and mechanistic studies (e.g., RNA sequencing for pathway analysis) .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound bioactivity studies?

Non-linear regression models (e.g., log-logistic or Hill equations) fit dose-response curves to calculate EC50/IC50 values. Bootstrap resampling quantifies confidence intervals, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. Outliers are assessed via Grubbs’ test, and data normalization (e.g., to vehicle controls) minimizes batch effects .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported reaction yields for this compound synthesis?

  • Hypothesis testing : Compare yields under claimed "optimal" conditions (e.g., phosgene vs. thiophosgene routes).
  • Sensitivity analysis : Vary catalyst loading, solvent volume, and agitation rates to identify critical factors.
  • Reproducibility protocols : Share raw data (e.g., NMR spectra, chromatograms) via open-access platforms to enable independent verification .

What criteria (e.g., FINER) ensure that research questions on this compound are both novel and feasible?

Apply the FINER framework :

  • F easible: Access to analytical facilities (e.g., HPLC-MS).
  • I nteresting: Mechanistic insights into NCS group reactivity.
  • N ovel: Unexplored applications (e.g., antiviral activity).
  • E thical: Compliance with animal welfare guidelines.
  • R elevant: Alignment with green chemistry or drug discovery trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.